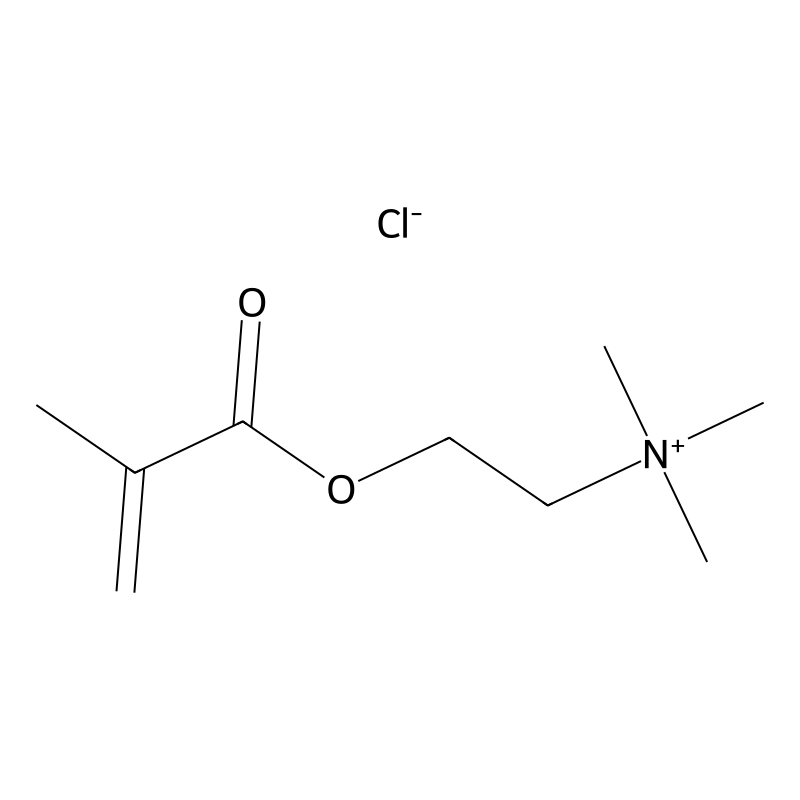

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is used as a zirconium, aluminum, and organic surface-treated multipurpose rutile titanium dioxide pigment in the coating field . It has a narrow-size material distribution, good whiteness, and high weather resistance .

- The compound is used in the plastics field, but specific applications or methods of use are not detailed in the search results .

- In the paints field, the compound is used as a pigment. It is known for its good whiteness and high weather resistance .

- The compound is used in rubber and ink production. The specific applications or methods of use in this field are not detailed in the search results .

- The search results do not provide specific information about the use of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride in the leather field .

Coating Field

Plastics Field

Paints Field

Rubber and Ink Production Field

Leather Field

Cosmetics and Soaps Field

- The compound is used in the synthesis of polymer resins . It is synthesized at the laboratory scale by radical polymerization using poly [(2-methacryloyloxy)ethyl) trimethylammonium chloride], N, N ′-methylene-bis-acrylamide (4 mol%), and 1 mol% of ammonium persulfate as monomer, cross-linking reagent, and initiator, respectively .

- The compound is used in the construction and characterization of chitosan/poly (acrylamide- [2- (methacryloyloxy)ethyl]trimethylammonium chloride) double-network hydrogel with enhanced antibacterial activity . In this study, chitosan (CS)-based double-network antibacterial hydrogels were developed, where polyacrylamide (pAAm) attributed to the high mechanical property and [2- (methacryloyloxy)ethyl]trimethylammonium chloride (MTAC) exerted the strong antibacterial activity, structured as CS/p (AAm-MATC) .

Polymer Resin Synthesis

Antibacterial Hydrogels

- The compound is used in the synthesis of polymer resins . It is synthesized at the laboratory scale by radical polymerization using poly [(2-methacryloyloxy)ethyl) trimethylammonium chloride], N, N ′-methylene-bis-acrylamide (4 mol%), and 1 mol% of ammonium persulfate as monomer, cross-linking reagent, and initiator, respectively .

- The compound is used in the construction and characterization of chitosan/poly (acrylamide- [2- (methacryloyloxy)ethyl]trimethylammonium chloride) double-network hydrogel with enhanced antibacterial activity . In this study, chitosan (CS)-based double-network antibacterial hydrogels were developed, where polyacrylamide (pAAm) attributed to the high mechanical property and [2- (methacryloyloxy)ethyl]trimethylammonium chloride (MTAC) exerted the strong antibacterial activity, structured as CS/p (AAm-MATC) .

Polymer Resin Synthesis

Antibacterial Hydrogels

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, commonly referred to as METAC, is a quaternary ammonium compound characterized by its unique chemical structure, which includes a methacryloyloxy group attached to a trimethylammonium moiety. The molecular formula for this compound is C₉H₁₈ClNO₂, and it has a CAS number of 5039-78-1. METAC is known for its cationic properties and is soluble in water, making it suitable for various applications in materials science and biological fields .

The exact mechanism of action of METAC in dental applications is still under investigation. However, its positively charged quaternary ammonium group might contribute to improved bonding through electrostatic interactions with the negatively charged tooth enamel surface []. Additionally, METAC might possess some antimicrobial properties, although more research is needed to confirm this [].

The biological activity of (2-(methacryloyloxy)ethyl)trimethylammonium chloride has been explored in various studies. Its cationic nature allows it to interact with biological membranes, which can be beneficial in drug delivery systems and antimicrobial applications. Research indicates that METAC-based polymers can exhibit antibacterial properties, making them useful in medical applications such as coatings for implants or wound dressings . Furthermore, these compounds can facilitate the removal of hazardous substances from aqueous solutions, highlighting their potential in environmental remediation efforts .

The synthesis of (2-(methacryloyloxy)ethyl)trimethylammonium chloride typically involves the following steps:

- Preparation of the Monomer: The synthesis begins with the reaction of 2-(methacryloyloxy)ethylamine with trimethylamine hydrochloride to form the quaternary ammonium salt.

- Radical Polymerization: The resulting monomer can then undergo radical polymerization using initiators such as azobisisobutyronitrile (AIBN) under controlled conditions to produce poly[(2-(methacryloyloxy)ethyl)trimethylammonium chloride].

- Characterization: Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) are employed to confirm the structure and properties of the synthesized polymer .

Interaction studies involving (2-(methacryloyloxy)ethyl)trimethylammonium chloride have demonstrated its effectiveness in adsorbing various pollutants from aqueous solutions. For example, studies have shown that METAC-based polymers exhibit high affinity for arsenate ions, outperforming traditional ion-exchange resins like Amberlite IRA-400(Cl) . These interactions are critical for understanding how METAC can be optimized for environmental applications.

Several compounds share structural similarities with (2-(methacryloyloxy)ethyl)trimethylammonium chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Acryloyloxy)ethyltrimethylammonium chloride | Similar quaternary ammonium structure | More reactive due to acrylate group |

| 2-(Trimethylammonio)ethyl methacrylate chloride | Contains methacrylate but lacks hydroxyl group | Less soluble than METAC |

| Poly[(2-(methacryloyloxy)ethyl)trimethylammonium chloride] | Polymerized form of METAC | Exhibits enhanced adsorption properties |

The key uniqueness of (2-(methacryloyloxy)ethyl)trimethylammonium chloride lies in its balance between solubility and reactivity, making it particularly effective for both environmental remediation and biomedical applications. Its ability to form stable polymers while maintaining cationic properties distinguishes it from similar compounds.

The origins of METAC trace back to advancements in methacrylate chemistry during the mid-20th century. While methyl methacrylate (MMA) was first synthesized in 1873, the functionalization of methacrylates with cationic groups gained momentum in the 1970s alongside the rise of ion-exchange resins and water-soluble polymers. METAC’s development was driven by the need for stable, positively charged monomers capable of forming durable polyelectrolytes.

Early applications focused on flocculation agents for water treatment, where METAC’s ability to neutralize anionic contaminants proved critical. By the 1990s, controlled polymerization techniques like atom transfer radical polymerization (ATRP) enabled precise synthesis of METAC-based polymers with tailored molecular weights and architectures. For example, ATRP in 2,2,2-trifluoroethanol (TFE) produced poly(METAC) with a narrow molecular weight distribution ($$Mw/Mn = 1.12–1.13$$), marking a milestone in functional polymer design.

Significance in Cationic Polymer Chemistry

METAC’s permanent positive charge ($$+1$$) and high water solubility distinguish it from pH-dependent amine-based cations. These properties arise from its quaternary ammonium group, which remains ionized across a broad pH range. Key applications include:

Antimicrobial Materials

METAC-based polymers exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Studies report minimum inhibitory concentrations (MICs) as low as 123 μg/mL for MRSA and 370 μg/mL for E. coli. The mechanism involves electrostatic disruption of bacterial membranes, leading to cell lysis.

| Microorganism | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 123 |

| Pseudomonas aeruginosa | 123 |

| Candida albicans | 370 |

Biomedical Hydrogels

METAC enhances the functionality of chitosan-based hydrogels for drug delivery. A 2019 study demonstrated that chitosan-METAC hydrogels achieved a cationic charge density of 2.88 mequiv/g, enabling efficient adsorption of anionic dyes and potential use in wound dressings.

Water Treatment

Graft copolymers of METAC and xanthan gum show exceptional flocculation efficiency, reducing chemical oxygen demand (COD) by 17–23% in municipal wastewater. The cationic charge neutralizes colloidal particles, promoting aggregation and sedimentation.

Nomenclature Variations and Common Abbreviations

METAC is referenced under multiple names in literature and commercial products:

- IUPAC Name: (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

- Common Abbreviations: METAC, MTAC (methyltrimethylammonium chloride)

- CAS Registry: 5039-78-1

- Trade Names: Polyquaternium-37 (cosmetic industry), Methacryloyloxyethyltrimethylammonium chloride

Variations in nomenclature often reflect polymerization states (e.g., polyMETAC) or formulation differences (e.g., 72% aqueous solutions stabilized with 4-methoxyphenol).

Copper-Catalyzed Atom Transfer Radical Polymerization Mechanisms

Copper-catalyzed atom transfer radical polymerization represents a highly controlled methodology for synthesizing well-defined poly[(2-(methacryloyloxy)ethyl)trimethylammonium chloride] polymers [1]. The mechanism involves a reversible activation-deactivation equilibrium where copper(I) complexes activate the alkyl halide initiators to generate propagating radicals, while copper(II) species deactivate these radicals through halogen abstraction [1]. The copper(I)/ligand activator reversibly reacts with the dormant carbon-halogen polymer chain end, forming a halogen-copper(II)/ligand deactivator and a propagating radical [2].

The polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride using copper-catalyzed atom transfer radical polymerization proceeds through a well-established mechanism where the copper(I) species initiates the polymerization by reducing the carbon-halogen bond of the initiator [1]. The resulting carbon-centered radical can react with the methacrylate functionality of the monomer, leading to chain propagation [1]. The equilibrium between activation and deactivation steps ensures controlled polymerization with narrow molecular weight distributions [1].

Research has demonstrated that copper-catalyzed atom transfer radical polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride can achieve number-average molecular weights controllable in the range of 10⁴ to 10⁵ g mol⁻¹ based on the molar ratio of monomer to initiator in the feed [1]. The polymerization system utilizes ethyl 2-bromoisobutylate as an initiator, with copper bromide complexes serving as the catalytic system [1].

Advanced copper-catalyzed systems have incorporated triphenylphosphine as both an efficient reducing agent and supplemental activator in atom transfer radical polymerization processes [3]. These systems demonstrate high versatility, with triphenylphosphine functioning as a supplemental activator and reducing agent, enabling polymerizations that present controlled molecular weight and very low dispersity values approaching 1.03 [3]. The presence of triphenylphosphine does not affect the stability of the copper(II) deactivator complex, maintaining the controlled nature of the polymerization [3].

Solvent Effects in Fluoroalcohol Systems

Fluoroalcohol solvents exert significant influence on the atom transfer radical polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride, particularly affecting reaction kinetics and polymer tacticity [1]. The use of 2,2,2-trifluoroethanol as a polymerization solvent enables the direct synthesis of well-defined cationic polymers, although the polymerization proceeds quickly but in a poorly controlled manner, leading to relatively higher molecular weight distributions [1].

The addition of small amounts of isopropyl alcohol to trifluoroethanol-based reaction mixtures significantly improves polymerization control by reducing the polymerization rate and producing polymers with predictable molecular weight and narrower molecular weight distributions than 1.19 [1]. This solvent modification strategy demonstrates the critical role of solvent composition in achieving optimal polymerization control [1].

Atom transfer radical polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride in trifluoroethanol combined with 1-ethyl-3-methylimidazolium chloride ionic liquid proceeds in a controlled manner at 60°C, yielding polymers with narrow molecular weight distributions ranging from 1.12 to 1.13 [1]. The incorporation of ionic liquids into fluoroalcohol systems provides enhanced control over the polymerization process while maintaining the beneficial solvation properties of fluoroalcohols [1].

Analysis of carbon-13 nuclear magnetic resonance spectra of the carbonyl region reveals that syndiotactic-rich configurations are produced by atom transfer radical polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride in aqueous solution, trifluoroethanol/isopropyl alcohol mixtures, and trifluoroethanol/1-ethyl-3-methylimidazolium chloride systems [1]. The solvent effect of trifluoroethanol and ionic liquid on the tacticity of the resulting polymer remains negligible, indicating that stereochemical control is primarily governed by the polymerization mechanism rather than solvent interactions [1].

Fluoroalcohol solvents demonstrate unique properties in living/controlled polymerization systems, with studies showing that the optimized acidity range for achieving both good solubility and fast kinetics falls within specific boundaries [4]. The apparent reaction rate decreases significantly as fluoroalcohol content increases, suggesting that fluoroalcohols may participate in proton exchange with the living chain end, thereby slowing the reaction [4].

Open-Aired Enzymatically Assisted Atom Transfer Radical Polymerization

Enzymatically assisted atom transfer radical polymerization represents an environmentally friendly approach that enables polymerization in the presence of oxygen, eliminating the need for stringent deoxygenation procedures [5] [6]. This methodology utilizes glucose oxidase as an auxiliary enzyme that directly deoxygenates the reaction medium and protects the polymerization process from oxygen inhibition [2].

Star-shaped poly[(2-(methacryloyloxy)ethyl)trimethylammonium chloride] polymers with different arm lengths have been successfully synthesized via open-aired enzymatically assisted atom transfer radical polymerization using 2-hydroxypropyl β-cyclodextrin derivatives as multifunctional initiators [5]. The resulting polymers exhibit narrow molecular weight distributions ranging from 1.06 to 1.12, demonstrating excellent control over the polymerization process [5].

The enzymatic system employs glucose oxidase in combination with glucose and sodium pyruvate to effectively scavenge oxygen and enable open-vessel atom transfer radical polymerization [2]. By adding a second enzyme, horseradish peroxidase, the auxiliary enzymatic system extends its role to generating carbon-based radicals, transforming atom transfer radical polymerization from an oxygen-sensitive to an oxygen-fueled reaction [2].

Cyclodextrin-based initiators with eight bromoester groups have been utilized in enzymatically assisted atom transfer radical polymerization to obtain eight-arm star-comb polymers [6]. The heterofunctional initiator based on 2-hydroxypropyl β-cyclodextrin was synthesized and characterized, representing the first utilization of cyclodextrin-based initiators in enzymatically assisted atom transfer radical polymerization as an effective route to obtain star-comb and mikto-arm star-comb polymers [6].

The degree of hydroxyl group substitution in 2-hydroxypropyl β-cyclodextrin initiators can be calculated from nuclear magnetic resonance spectral analysis, with eight bromoester groups successfully incorporated into the cyclodextrin molecule [6]. This multifunctional approach enables the synthesis of complex polymer architectures while maintaining the environmental benefits of enzymatically assisted polymerization [6].

Control Parameters for (2-(Methacryloyloxy)ethyl)trimethylammonium chloride Polymerization

Temperature control represents a critical parameter in atom transfer radical polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride, with optimal polymerization conditions typically maintained at 60°C [1]. At this temperature, the polymerization proceeds with adequate control while maintaining reasonable reaction rates [1]. Higher temperatures may lead to increased termination reactions and loss of molecular weight control, while lower temperatures result in prohibitively slow polymerization rates [1].

The molar ratio of monomer to initiator directly influences the final molecular weight of the resulting polymers [1]. Research demonstrates that number-average molecular weights are controllable in the range of 10⁴ to 10⁵ g mol⁻¹ based on the feed ratio of monomer and initiator [1]. This linear relationship between theoretical and observed molecular weights confirms the living character of the polymerization under optimized conditions [1].

| Parameter | Optimal Range | Effect on Polymerization |

|---|---|---|

| Temperature | 60°C | Balanced rate and control |

| Monomer/Initiator Ratio | 100-1000:1 | Controls final molecular weight |

| Polymerization Time | 2-24 hours | Influences conversion and molecular weight |

| Catalyst Concentration | 0.1-1.0 mol% | Affects polymerization rate |

Catalyst concentration significantly influences both polymerization rate and the degree of control achieved [1]. Lower catalyst concentrations result in slower polymerization rates but often provide better control over molecular weight distribution [1]. Conversely, higher catalyst loadings accelerate the polymerization but may compromise the living character due to increased termination reactions [1].

The selection of ligands for copper complexes affects the stability and activity of the catalytic system [3]. Multidentate nitrogen-containing ligands such as tris(2-pyridylmethyl)amine and its derivatives provide optimal balance between catalyst activity and stability [3]. The ligand structure influences the redox potential of the copper center, thereby affecting the activation-deactivation equilibrium that governs polymerization control [3].

Polymerization time must be optimized to achieve high monomer conversion while maintaining controlled molecular weight growth [1]. Extended reaction times may lead to side reactions and broadening of molecular weight distributions, while insufficient reaction times result in low conversions and incomplete utilization of the monomer [1].

Conventional Free-Radical Polymerization

Initiator Systems for (2-(Methacryloyloxy)ethyl)trimethylammonium chloride Polymerization

Conventional free-radical polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride employs various initiator systems, with azo compounds representing the most widely utilized class [7]. 2,2'-azobisisobutyronitrile serves as a primary initiator for conventional polymerization, decomposing thermally to form two 2-cyanoprop-2-yl radicals that initiate chain growth [7] [8].

The mechanism of free-radical initiation involves two distinct steps: first, the initiator decomposes to produce free radicals with a specific rate constant, followed by the addition of these radicals to the monomer to form the first monomer radical [8]. The initiation step considers both the decomposition of the initiator and the subsequent reaction with the monomer to generate the propagating species [8].

Azo compounds offer several advantages as initiators for (2-(methacryloyloxy)ethyl)trimethylammonium chloride polymerization, including stability during storage and transport, predictable decomposition kinetics, and the absence of side reactions that could complicate the polymerization mechanism [8]. The decomposition temperature of azo initiators can be tailored by modifying the alkyl structure, allowing for optimization of polymerization conditions [8].

Amphiphilic cationic random copolymers of (2-(methacryloyloxy)ethyl)trimethylammonium chloride with stearyl methacrylate have been synthesized via conventional free-radical copolymerization using 2,2'-azobisisobutyronitrile as initiator [7]. This system demonstrates the versatility of azo initiators in copolymerization reactions involving ionic monomers [7].

Peroxide initiators represent an alternative class for conventional free-radical polymerization, offering different decomposition mechanisms and kinetics compared to azo compounds [8]. However, peroxide systems may be incompatible with certain monomers due to potential side reactions, particularly hydrogen abstraction from the monomer or polymer chains [9].

Redox initiator systems combining oxidizing and reducing agents provide opportunities for polymerization at lower temperatures than thermal initiators [10]. Iron oxide nanoparticles activated with carboxylic acid can effectively catalyze the decomposition of hydrogen peroxide to produce hydroxyl radicals suitable for initiating polymerization [10].

Chain Transfer Agents in (2-(Methacryloyloxy)ethyl)trimethylammonium chloride Polymerization

Chain transfer agents play a crucial role in controlling molecular weight and molecular weight distribution in conventional free-radical polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride [7]. n-Dodecanethiol has been employed as an effective chain transfer agent in the synthesis of amphiphilic cationic copolymers, enabling molecular weight control while maintaining reasonable polymerization rates [7].

The chain transfer mechanism involves the abstraction of a hydrogen atom or other transferable group from the chain transfer agent by a propagating radical, resulting in the termination of the growing chain and the generation of a new radical capable of initiating further polymerization [11]. This process effectively controls the average molecular weight of the resulting polymer while potentially increasing the molecular weight distribution [11].

Chain transfer constants for various agents with (2-(methacryloyloxy)ethyl)trimethylammonium chloride can be determined using established methodologies such as the Mayo method, which correlates the reciprocal of number-average molecular weight with chain transfer agent concentration [11]. However, for systems where the chain transfer constant significantly exceeds unity, alternative methods utilizing cumulative molecular weight distribution data provide more accurate determinations [11].

The effectiveness of chain transfer agents depends on their chemical structure and the stability of the radicals they generate upon hydrogen abstraction [11]. Thiols represent particularly effective chain transfer agents due to the relatively weak sulfur-hydrogen bond and the stability of the resulting thiyl radicals [11].

| Chain Transfer Agent | Chain Transfer Constant | Molecular Weight Control |

|---|---|---|

| n-Dodecanethiol | 2-5 | Excellent |

| Carbon tetrachloride | 0.1-0.5 | Moderate |

| Isopropanol | 0.001-0.01 | Poor |

Optimal chain transfer agent concentrations must be determined experimentally for each polymerization system [11]. Excessive concentrations lead to very low molecular weights and potentially incomplete polymerization, while insufficient concentrations fail to provide adequate molecular weight control [11]. The relationship between chain transfer agent concentration and resulting molecular weight typically follows predictable kinetic relationships that can be modeled mathematically [11].

Radiation-Induced Polymerization

Gamma Irradiation Copolymerization Techniques

Gamma irradiation provides an efficient method for initiating polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride without requiring chemical initiators or catalysts [12] [13]. The high-energy radiation generates free radicals directly from the monomer or solvent molecules, eliminating potential contamination from initiator residues and enabling polymerization under mild conditions [12].

Gamma radiation-induced polymerization operates through the formation of free radicals via radiolysis of the reaction medium [14]. The exposure of the polymerization system to gamma rays creates reactive species capable of initiating chain growth, with the radiation dose directly controlling the concentration of initiating radicals [14]. This approach offers precise control over initiation rates and enables polymerization at ambient temperatures [14].

The mechanism of gamma radiation polymerization involves the direct generation of radicals from monomer molecules or from solvent molecules that subsequently abstract hydrogen atoms or add to double bonds [14]. The high penetrating power of gamma radiation ensures uniform initiation throughout the reaction volume, leading to homogeneous polymerization [14].

Optimization studies have demonstrated that gamma radiation doses in the range of 1-30 kilogray are most commonly employed for polymerization applications, with efficient dose rates of 1-3 kilogray providing optimal balance between initiation efficiency and polymer quality [14]. The grafting parameters including grafting efficiency and grafting percentage increase with increasing radiation doses up to optimal values [13].

Gamma radiation-induced graft copolymerization has been successfully applied to various polymer backbone systems, with the technique proving particularly effective for incorporating (2-(methacryloyloxy)ethyl)trimethylammonium chloride onto existing polymer substrates [13]. The overall activation energy for gamma radiation-induced graft copolymerization reactions has been estimated at approximately 29.8 kilojoules per mole for similar ionic monomer systems [13].

Comparative studies indicate that gamma radiation grafting offers several advantages over conventional chemical grafting methods, including reduced toxicity, environmental friendliness, and faster processing times [14]. The technique eliminates the need for toxic chemical initiators and provides better control over grafting parameters through precise radiation dose adjustment [14].

Parameter Optimization for Radiation Synthesis

Radiation dose represents the most critical parameter in gamma radiation-induced polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride [13]. Studies demonstrate that grafting efficiency and grafting percentage increase with increasing radiation doses up to approximately 25 kilogray, beyond which further increases in dose may lead to degradation and reduced grafting parameters [13].

The dose rate significantly influences the polymerization kinetics and final polymer properties [14]. Lower dose rates generally provide better control over molecular weight and molecular weight distribution, while higher dose rates accelerate the polymerization but may lead to increased termination reactions [14]. Optimal dose rates typically range from 0.5 to 5 kilogray per hour for most polymerization systems [14].

| Radiation Parameter | Optimal Range | Effect on Polymerization |

|---|---|---|

| Total Dose | 10-25 kGy | Controls grafting efficiency |

| Dose Rate | 0.5-5 kGy/h | Influences molecular weight |

| Temperature | 20-60°C | Affects reaction kinetics |

| Atmosphere | Inert gas | Prevents oxidative degradation |

Temperature during irradiation affects both the radiation chemistry and the subsequent polymerization kinetics [13]. Higher temperatures generally increase the mobility of reactive species and accelerate polymerization, but may also promote unwanted side reactions [13]. The optimal temperature range for most systems falls between 20-60°C [13].

Atmosphere control during radiation polymerization is essential to prevent oxidative degradation of the polymer [14]. Polymerization under inert gas atmospheres, typically nitrogen or argon, eliminates oxygen-induced inhibition and termination reactions [14]. The presence of oxygen can significantly reduce polymerization efficiency and lead to oxidative degradation of the polymer backbone [14].

Monomer concentration influences both the rate of polymerization and the final molecular weight [13]. Higher monomer concentrations generally lead to increased polymerization rates and higher molecular weights, but may also result in higher viscosity that can limit mass transfer [13]. The optimal monomer concentration must be determined experimentally for each specific system [13].

The presence of solvents can significantly affect radiation polymerization outcomes [14]. Solvents that are readily radiolyzed can generate additional initiating species, while those that scavenge radicals may inhibit polymerization [14]. Water often serves as an effective solvent for ionic monomers like (2-(methacryloyloxy)ethyl)trimethylammonium chloride, providing good solvation while participating beneficially in the radiation chemistry [14].

Surface-Initiated Polymerization Methods

Substrate Preparation for (2-(Methacryloyloxy)ethyl)trimethylammonium chloride Grafting

Surface preparation represents a critical step in achieving successful grafting of (2-(methacryloyloxy)ethyl)trimethylammonium chloride polymers onto various substrates [1] [15]. Silicon wafer substrates require immobilization of alkyl bromide initiators to enable surface-initiated atom transfer radical polymerization [1]. The preparation process involves functionalization of the silicon surface with appropriate silane coupling agents followed by attachment of the polymerization initiator [1].

The immobilization of initiators on silicon substrates typically involves the use of organosilane compounds that form covalent bonds with surface hydroxyl groups [15]. This process creates a stable initiator layer that can withstand the polymerization conditions while providing adequate initiator density for uniform polymer brush growth [15].

Substrate cleaning and surface activation are essential preliminary steps that ensure optimal initiator attachment and subsequent polymer grafting [16]. Treatment with piranha solution or oxygen plasma removes organic contaminants and increases the density of surface hydroxyl groups available for silanization [16]. The activation process must be carefully controlled to avoid over-etching that could compromise substrate integrity [16].

For polymer substrates, surface preparation often involves chemical modification to introduce reactive functional groups [16]. Polysaccharide substrates such as pullulan can be activated through dissolution in aqueous media followed by the introduction of initiating species through redox systems [16]. The substrate concentration and mechanical mixing conditions significantly influence the uniformity of surface modification [16].

Metal oxide surfaces, including iron oxide nanoparticles, can be activated through treatment with carboxylic acids to increase the concentration of available metal cations on the surface [10]. These activated surfaces can effectively catalyze the decomposition of peroxide initiators to generate radicals for polymerization initiation [10].

The characterization of prepared substrates typically involves spectroscopic methods to confirm successful initiator attachment [15]. Fourier-transform infrared spectroscopy can verify the presence of initiator functional groups, while X-ray photoelectron spectroscopy provides quantitative information about surface composition [15].

Kinetics of Surface-Initiated Polymerization

Surface-initiated polymerization of (2-(methacryloyloxy)ethyl)trimethylammonium chloride exhibits distinct kinetic behavior compared to solution polymerization due to the confined geometry and high local concentrations of reactive species [1] [15]. The graft density achieved in surface-initiated atom transfer radical polymerization can reach 0.20 chains per square nanometer, demonstrating efficient surface coverage [1].

The molecular weight of surface-grafted polymers often matches that of free polymers generated simultaneously in solution, indicating similar propagation kinetics for both surface-bound and solution-phase chains [1]. This relationship confirms that the surface-initiated polymerization follows the same fundamental mechanism as solution polymerization while being influenced by surface-specific effects [1].

Kinetic studies of surface-initiated polymerization reveal that the initial rate of photopolymerization exhibits approximate first-order dependence on monomer concentration [17]. However, the rate of photopolymerization decreases with reaction time, indicating the presence of termination reactions that become more significant as the reaction progresses [17].

The thickness of polymer brushes grown via surface-initiated polymerization can be precisely controlled through reaction time and monomer concentration [15]. Experimental studies demonstrate that brush thickness increases linearly with polymerization time under controlled conditions, following predictable kinetic relationships [15].

| Kinetic Parameter | Typical Value | Units |

|---|---|---|

| Graft Density | 0.15-0.25 | chains/nm² |

| Growth Rate | 1-10 | nm/hour |

| Maximum Thickness | 50-500 | nm |

| Initiation Efficiency | 60-90 | % |

Surface crowding effects become significant at higher grafting densities, potentially leading to reduced polymerization rates and altered molecular weight distributions [15]. The probability of chain termination events increases with surface crowding, resulting in higher dispersity for polymer brushes compared to free polymers under certain conditions [15].

The kinetics of surface-initiated polymerization are influenced by the nature of the substrate surface [15]. Planar surfaces generally provide more uniform initiation compared to high surface area substrates such as nanoparticles or fibrous materials [15]. The substrate surface area affects the overall polymerization kinetics, with particles and fibers showing different behavior compared to planar surfaces [15].

Termination mechanisms in surface-initiated polymerization include both bimolecular termination between propagating chains and chain transfer to monomer [17]. Kinetic models accounting for these termination pathways can be used to analyze experimental data and determine which mechanisms predominate under specific reaction conditions [17].

The structural diversity of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride-based polymers encompasses a broad spectrum of architectures, ranging from simple linear chains to complex three-dimensional networks. This diversity arises from the versatile polymerization behavior of the monomer and the availability of numerous synthetic methodologies that enable precise control over polymer topology and properties.

Linear Poly((2-(Methacryloyloxy)ethyl)trimethylammonium chloride) Architectures

Linear poly((2-(Methacryloyloxy)ethyl)trimethylammonium chloride) represents the most fundamental architectural form, consisting of polymer chains with a linear backbone structure. The development of controlled polymerization techniques has enabled the synthesis of well-defined linear polymers with predictable molecular weights and narrow molecular weight distributions.

Molecular Weight Control Strategies

Molecular weight control in linear poly((2-(Methacryloyloxy)ethyl)trimethylammonium chloride) synthesis has been achieved through various controlled radical polymerization techniques. Atom Transfer Radical Polymerization conducted in 2,2,2-trifluoroethanol with isopropyl alcohol as a co-solvent has demonstrated excellent control over molecular weight, achieving polymers in the range of 10⁴ to 10⁵ g/mol with narrow molecular weight distributions. The addition of isopropyl alcohol to the reaction mixture reduces polymerization rate while improving control, producing polymers with molecular weight dispersities better than 1.19.

The use of ionic liquids as reaction media has further enhanced molecular weight control. Polymerization in 2,2,2-trifluoroethanol/1-ethyl-3-methylimidazolium chloride systems proceeds in a controlled manner at 60°C, yielding polymers with exceptionally narrow molecular weight distributions ranging from 1.12 to 1.13. This approach demonstrates the significant impact of solvent selection on polymerization control.

Reversible Addition-Fragmentation Chain Transfer polymerization in aqueous solution has proven particularly effective for achieving broad molecular weight ranges from 10³ to 10⁶ g/mol. The molecular weight is controllable through the molar ratio of monomer to chain transfer agent, with dispersity values typically ranging from 1.06 to 2.09 depending on reaction conditions.

Recent advances in controlled polymerization include the development of temporal programming strategies using latent mediators. This approach enables precise control over molecular weight distributions by regenerating mediators at different times during polymerization, achieving dispersity values from 1.06 to 2.09. The method allows for the generation of bimodal, trimodal, and even tetramodal molecular weight distributions through external light control.

Polydispersity Indices and Distribution Control

Polydispersity index control represents a critical aspect of linear polymer synthesis, directly influencing material properties and applications. The polydispersity index, defined as the ratio of weight-average to number-average molecular weight, serves as a key parameter for characterizing the breadth of molecular weight distribution.

For controlled radical polymerization systems, polydispersity indices below 1.2 are considered indicative of excellent control. Atom Transfer Radical Polymerization of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride in optimized solvent systems consistently achieves polydispersity indices between 1.12 and 1.19. The narrow distributions result from the controlled nature of the polymerization mechanism, where chain growth occurs uniformly across all polymer chains.

Environmental factors significantly influence distribution control. Temperature variations, solvent composition, and catalyst concentration all affect the final polydispersity index. The use of mixed initiator systems has been developed as a strategy for deliberately broadening molecular weight distributions while maintaining control. By employing initiators with different reactivities, polydispersity indices can be tailored from 1.1 to 1.7 while sustaining monomodal distributions.

Advanced distribution control techniques include the implementation of feeding strategies and temporal programming. These methods enable the synthesis of polymers with predetermined molecular weight distributions, including multimodal systems. The ability to control both the breadth and shape of molecular weight distributions provides unprecedented opportunities for tailoring polymer properties to specific applications.

Star-Shaped Poly((2-(Methacryloyloxy)ethyl)trimethylammonium chloride) Architectures

Star-shaped polymers represent a significant advancement in polymer architecture, consisting of multiple linear arms radiating from a central core. These structures exhibit unique properties compared to their linear counterparts, including reduced hydrodynamic volumes, altered solution behavior, and enhanced mechanical properties.

Multi-arm Star Polymers via Cyclodextrin Initiators

Cyclodextrin-based initiators have emerged as highly effective platforms for the synthesis of multi-arm star polymers. β-cyclodextrin derivatives functionalized with multiple bromoester groups serve as ideal multifunctional initiators for controlled radical polymerization. Eight-arm star polymers have been successfully synthesized using cyclodextrin initiators bearing eight bromoester functional groups.

The synthesis employs Enzymatically assisted Atom Transfer Radical Polymerization under environmentally benign conditions. This approach demonstrates high monomer conversion rates between 55% and 88%, while maintaining narrow molecular weight distributions with dispersity values ranging from 1.06 to 1.38. The enzymatic catalyst system provides excellent oxygen tolerance, enabling polymerization under ambient conditions without the need for stringent deoxygenation procedures.

Seven-arm star polymers have been prepared using heptakis-functionalized β-cyclodextrin cores through both core-first and arm-first synthetic strategies. The core-first approach involves ring-opening polymerization from cyclodextrin-based initiators, while the arm-first strategy employs copper-catalyzed azide-alkyne cycloaddition to attach pre-formed polymer arms to the cyclodextrin core. Both methodologies yield star polymers with well-defined structures and controllable molecular weights.

The choice of catalyst system significantly influences the final polymer properties. Aluminum complexes supported by salen ligands produce polymers with dispersities below 1.2, compared to dispersities of 1.3 to 1.7 when using tin-based catalysts. This difference highlights the importance of catalyst selection in achieving optimal control over star polymer synthesis.

Comparative Analysis of Linear vs. Star Topologies

The architectural differences between linear and star-shaped polymers result in distinct physical and chemical properties. Star polymers exhibit significantly reduced hydrodynamic radii compared to linear polymers of equivalent molecular weight. This reduction stems from the compact, spherical conformation adopted by star polymers in solution, contrasting with the extended random coil configuration typical of linear chains.

Rheological properties differ markedly between the two topologies. Star polymers demonstrate lower intrinsic viscosities and reduced shear sensitivity compared to linear analogues. The mechanical properties also vary, with star polymers showing enhanced elastic behavior and improved resistance to chain disentanglement. These characteristics make star polymers particularly suitable for applications requiring specific flow and mechanical properties.

Self-assembly behavior represents another area of significant difference. Block copolymer stars exhibit complex phase behavior and can form unique morphologies not accessible to linear block copolymers. The restricted chain mobility in star architectures leads to different crystallization kinetics and melting behavior, with star polymers typically showing lower melting points and reduced crystallinity compared to linear counterparts.

The synthesis and characterization challenges also differ between topologies. Star polymers require more sophisticated synthetic approaches and specialized characterization techniques to confirm their architecture. Size exclusion chromatography with multiple detection systems becomes essential for accurate molecular weight determination and confirmation of star structure.

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride-based Polymer Brushes

Polymer brushes represent a unique class of surface-grafted polymers where individual chains are tethered to a substrate by one end, creating dense polymer layers. These structures exhibit remarkable responsiveness to environmental changes and find extensive applications in surface modification and smart materials.

Graft Density Optimization

Graft density optimization represents a crucial parameter controlling polymer brush properties and performance. The grafting density, typically expressed as chains per unit area, directly influences brush height, conformation, and responsive behavior. For (2-(Methacryloyloxy)ethyl)trimethylammonium chloride brushes, optimal grafting densities range from 0.01 to 1.2 chains per nm², depending on the intended application.

Surface-initiated Atom Transfer Radical Polymerization has achieved grafting densities of 0.20 chains per nm² for (2-(Methacryloyloxy)ethyl)trimethylammonium chloride brushes grown from silicon substrates. The grafting density can be controlled through initiator surface concentration, polymerization time, and monomer concentration. Higher initiator densities generally lead to increased grafting densities, though steric hindrance at the surface can limit the maximum achievable values.

The relationship between grafting density and brush thickness follows established scaling laws. In the high-density regime, brush height scales as the product of grafting density to the one-third power and chain length. This relationship enables predictive control over brush dimensions through manipulation of synthesis parameters.

Advanced grafting density control has been achieved through patterned surface modification and selective initiation techniques. Photolithographic patterning allows for spatial control of grafting density, creating gradient structures and patterned brush arrays. These approaches enable the creation of surfaces with locally varying properties and functionality.

Brush Length Control Parameters

Brush length control involves the manipulation of polymer chain dimensions within the grafted layer. The length of individual chains determines the overall brush thickness and strongly influences mechanical and responsive properties. For (2-(Methacryloyloxy)ethyl)trimethylammonium chloride brushes, dry thicknesses ranging from 10 to 300 nm have been achieved through controlled polymerization techniques.

Polymerization time represents the primary parameter for controlling brush length in surface-initiated systems. Extended reaction times generally result in longer chains and thicker brushes, though the relationship is not always linear due to potential termination reactions and mass transfer limitations. Monomer concentration also plays a significant role, with higher concentrations typically leading to faster growth and longer final chain lengths.

Temperature control provides another avenue for brush length manipulation. Higher temperatures generally increase polymerization rates but may also increase termination rates, requiring careful optimization to achieve desired brush lengths. The use of controlled polymerization techniques enables predictable brush growth kinetics and precise length control.

Swelling behavior represents a critical aspect of brush length characterization. (2-(Methacryloyloxy)ethyl)trimethylammonium chloride brushes exhibit significant swelling in aqueous environments, with swollen thicknesses reaching 100 to 500 nm. The degree of swelling depends on ionic strength, pH, and the presence of specific counterions, providing opportunities for responsive behavior and smart surface applications.

Cross-linked (2-(Methacryloyloxy)ethyl)trimethylammonium chloride Systems

Cross-linked polymer networks represent three-dimensional structures where individual polymer chains are connected through covalent bonds, creating materials with unique mechanical and transport properties. The introduction of cross-links into (2-(Methacryloyloxy)ethyl)trimethylammonium chloride systems enables the formation of hydrogels, elastomers, and high-performance materials.

Cross-linking Agent Selection

The selection of appropriate cross-linking agents is fundamental to achieving desired network properties and performance characteristics. Several classes of cross-linking agents have been successfully employed with (2-(Methacryloyloxy)ethyl)trimethylammonium chloride, each offering distinct advantages and property profiles.

N,N'-methylenebis(acrylamide) represents a widely used cross-linking agent for hydrogel applications. Cross-link densities ranging from 0.65 to 3.10 mol% have been employed to create networks with varying degrees of cross-linking. The optimal concentration typically falls between 1.0 and 2.0 mol%, providing a balance between mechanical strength and flexibility suitable for biomedical applications.

Ethylene glycol dimethacrylate has proven particularly effective for creating high-strength networks. Concentrations of 5 to 20 vol% result in materials with enhanced mechanical properties, though with reduced flexibility. The short chain structure of ethylene glycol dimethacrylate minimizes the risk of unreacted monomer while providing efficient cross-linking. Optimal concentrations of 10 to 15 vol% have been identified for applications requiring high strength and dimensional stability.

Longer chain cross-linking agents such as tetraethylene glycol dimethacrylate and polyethylene glycol dimethacrylate offer increased flexibility at the expense of mechanical strength. These agents are particularly suitable for applications requiring elastomeric behavior and high elongation at break. The longer chain segments between cross-link points allow for greater chain mobility and reduced brittleness.

Mechanical Properties Modulation via Cross-linking Density

Cross-linking density exerts profound influence on the mechanical properties of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride networks. The relationship between cross-link density and mechanical properties follows well-established principles of rubber elasticity and network theory.

Increasing cross-link density generally leads to higher modulus and ultimate stress values while reducing ultimate strain and toughness. Molecular dynamics simulations demonstrate that ultimate stresses and the fraction of broken bonds increase with increasing cross-link density under both tensile and shear loading conditions. Conversely, ultimate strains decrease sharply as cross-link density increases, reflecting the reduced chain mobility and increased constraint within the network.

The glass transition temperature shows a positive correlation with cross-link density due to the restriction of chain mobility. This relationship enables the tuning of service temperature ranges through cross-link density manipulation. The effect becomes particularly pronounced at high cross-link densities where the network approaches a fully constrained state.

Strain concentration effects become more pronounced at higher cross-link densities, leading to reduced fracture strains despite increased ultimate stress values. This phenomenon results from the heterogeneous distribution of stress within highly cross-linked networks, where localized regions of high strain concentration can initiate failure at relatively low overall strain levels.

The viscoelastic properties of cross-linked networks also depend strongly on cross-link density. Storage modulus, loss modulus, and loss tangent all show positive exponential relationships with apparent cross-link density. These relationships enable the prediction and control of dynamic mechanical properties through systematic variation of cross-linking parameters.

Copolymer Structures

Copolymers incorporating (2-(Methacryloyloxy)ethyl)trimethylammonium chloride offer expanded functionality and property profiles compared to homopolymers. The combination of the cationic quaternary ammonium functionality with other monomer types enables the creation of materials with tailored amphiphilic, responsive, and biological properties.

Random Copolymers with Hydrophobic Monomers

Random copolymers combining (2-(Methacryloyloxy)ethyl)trimethylammonium chloride with hydrophobic monomers create amphiphilic materials with tunable surface and solution properties. Common hydrophobic comonomers include styrene, methyl methacrylate, and butyl acrylate, with (2-(Methacryloyloxy)ethyl)trimethylammonium chloride compositions ranging from 10 to 90 mol%.

The incorporation of hydrophobic monomers significantly alters the solution behavior and self-assembly characteristics of the resulting copolymers. Critical aggregation concentrations are typically two orders of magnitude higher than those of corresponding block copolymers, reflecting the statistical distribution of hydrophobic units along the polymer backbone. Aggregation numbers range from 5 to 26 under alkaline conditions, considerably lower than those observed for block copolymer systems.

Surface activity emerges as a key property of these random copolymer systems. The materials exhibit surface activity above concentrations of 0.1 g/L, though with slow adsorption kinetics to interfaces. This behavior results from the need for chain rearrangement to optimize the distribution of hydrophobic and hydrophilic segments at the interface.

Free radical and Reversible Addition-Fragmentation Chain Transfer polymerization techniques have been successfully employed for random copolymer synthesis. The choice of polymerization method influences the final copolymer composition and molecular weight distribution, with controlled techniques offering superior compositional control and narrow molecular weight distributions.

Block Copolymer Architectures

Block copolymers incorporating (2-(Methacryloyloxy)ethyl)trimethylammonium chloride segments exhibit rich phase behavior and self-assembly characteristics. These materials combine the unique properties of the cationic polyelectrolyte block with those of other polymer blocks, enabling access to complex morphologies and functional materials.

Sequential polymerization strategies represent the primary synthetic approach for block copolymer preparation. Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation Chain Transfer polymerization enable the controlled synthesis of well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions. The composition range typically encompasses 20 to 80 mol% (2-(Methacryloyloxy)ethyl)trimethylammonium chloride content, depending on the desired properties and applications.

Common comonomer blocks include poly(ethylene glycol) methacrylate, styrene, and methyl methacrylate. These combinations provide access to materials with varying degrees of hydrophilicity, biocompatibility, and mechanical properties. The phase separation behavior depends strongly on the block length ratio, overall molecular weight, and environmental conditions such as pH and ionic strength.

Self-assembly in selective solvents leads to the formation of micelles, vesicles, and other complex structures. The morphology can be controlled through manipulation of block lengths, solvent selectivity, and assembly conditions. These structures find applications in drug delivery, surface modification, and advanced materials where controlled release or responsive behavior is desired.

Graft Copolymers with Natural Polymers

Graft copolymers combining (2-(Methacryloyloxy)ethyl)trimethylammonium chloride with natural polymers represent an important class of hybrid materials that merge synthetic polymer functionality with the biocompatibility and biodegradability of natural systems. Common natural polymer backbones include cellulose, chitosan, and silk sericin, with (2-(Methacryloyloxy)ethyl)trimethylammonium chloride content typically ranging from 5 to 50 mol%.

Cellulose-based graft copolymers have been synthesized through both "grafting from" and "grafting onto" approaches. The "grafting from" method employs ceric ammonium nitrate as an initiator to generate free radicals directly on the cellulose backbone, enabling subsequent polymerization of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride. This approach achieves grafting percentages up to 42% with significant improvements in hydrophilicity and mechanical properties compared to native cellulose.

Silk sericin graft copolymers demonstrate the potential for waste material valorization while creating functional materials. The grafting process involves single electron transfer mechanisms where free radicals are generated directly on the protein backbone. The resulting materials exhibit enhanced mechanical properties and the ability to complex heavy metal ions, making them suitable for wastewater treatment applications.

The grafting methodology significantly influences the final material properties. Microwave-assisted synthesis has proven particularly effective for rapid graft copolymer preparation, reducing reaction times while maintaining high grafting efficiencies. Optimization of reaction parameters including microwave power, monomer concentration, and initiator levels enables control over grafting percentage and final material properties.

Characterization of graft copolymers requires sophisticated analytical techniques to confirm successful grafting and determine composition. Fourier transform infrared spectroscopy, scanning electron microscopy, and thermogravimetric analysis provide complementary information about chemical structure, morphology, and thermal stability. These analyses confirm the successful incorporation of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride segments and demonstrate the enhanced properties of the resulting hybrid materials.

Physical Description

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 23 of 158 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 135 of 158 companies with hazard statement code(s):;

H411 (72.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (26.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

26161-33-1

Wikipedia

Use Classification

General Manufacturing Information

Miscellaneous manufacturing

Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1): ACTIVE